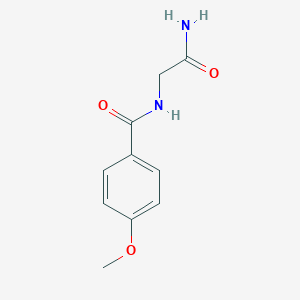

N-(2-amino-2-oxoethyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKADLOGPYJUFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350340 | |

| Record name | N-(2-amino-2-oxoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143153-70-2 | |

| Record name | N-(2-amino-2-oxoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-amino-2-oxoethyl)-4-methoxybenzamide CAS 143153-70-2 properties

An In-depth Technical Guide to N-(2-amino-2-oxoethyl)-4-methoxybenzamide (CAS 143153-70-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

This compound, also known as 4-methoxyhippuramide, is a member of the benzamide class of organic compounds. While extensive research on this specific molecule is not widely published, its structural motifs—a 4-methoxybenzoyl group attached to a glycinamide moiety—suggest a potential for diverse applications in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and methodologies for its characterization. By leveraging data from structurally related compounds, this document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Core Molecular Attributes

This compound is characterized by a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol .[1] The structure features a central amide linkage between a 4-methoxybenzoyl group and a glycinamide tail.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 143153-70-2 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)N | [1] |

| InChIKey | ZKADLOGPYJUFCB-UHFFFAOYSA-N | [1] |

| Synonyms | 4-methoxyhippuramide, N-(carbamoylmethyl)-4-methoxybenzamide, 4-methoxybenzoyl-glycinamide | [1] |

Physicochemical Properties: Predictions and Experimental Considerations

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| XLogP3 | -0.9 | [1] Indicates a hydrophilic character. |

| Topological Polar Surface Area | 81.4 Ų | [1] Suggests good potential for membrane permeability. |

| Hydrogen Bond Donors | 2 | The two -NH₂ groups. |

| Hydrogen Bond Acceptors | 3 | The three oxygen atoms. |

| Rotatable Bonds | 4 |

Solubility Profile

The solubility of this compound is expected to be influenced by its polar functional groups (amides, methoxy ether) and its aromatic ring.

-

Polar Aprotic Solvents: High solubility is anticipated in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds, including amides.[2]

-

Polar Protic Solvents: Good to moderate solubility is expected in lower alcohols such as methanol and ethanol. For instance, the related m-Methoxybenzamide is soluble in ethanol at approximately 1 mg/mL and in DMSO and DMF at approximately 30 mg/mL.[3]

-

Aqueous Solubility: Due to the presence of two amide groups capable of hydrogen bonding with water, some degree of aqueous solubility is expected. However, the hydrophobic benzene ring will limit this. The predicted XLogP of -0.9 suggests a favorable partitioning into aqueous media.[1] The solubility is likely to be pH-dependent.

-

Non-Polar Solvents: Low solubility is predicted in non-polar solvents like hexanes and toluene.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method for experimentally determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

Calculate the solubility in units of mg/mL or mol/L.

Stability Considerations

The stability of this compound is a critical factor for its handling, storage, and potential formulation.

-

Thermal Stability: The benzamide core is generally thermally stable. Studies on related N-phenylbenzamides show decomposition onsets in the range of 259-271°C.[4] It is expected that this compound will exhibit similar thermal stability. A thermogravimetric analysis (TGA) would provide precise data on its decomposition temperature.

-

Hydrolytic Stability: The amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 4-methoxybenzoic acid and glycinamide. The rate of hydrolysis will depend on pH and temperature.

Synthesis and Purification

A specific, experimentally verified synthesis for this compound is not detailed in readily accessible literature. However, a plausible and robust synthetic route can be designed based on standard amide bond formation reactions. The most common approach involves the coupling of 4-methoxybenzoic acid with glycinamide.

Figure 1: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol for Synthesis

This protocol describes the synthesis via amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Objective: To synthesize this compound from 4-methoxybenzoic acid and glycinamide hydrochloride.

Materials:

-

4-Methoxybenzoic acid

-

Glycinamide hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-methoxybenzoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add glycinamide hydrochloride (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectral data can be predicted based on the analysis of structurally similar compounds such as 4-methoxybenzamide and N-benzyl-4-methoxybenzamide.[5][6][7]

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.7 | t | 1H | -C(=O)NHCH₂- |

| ~7.9 | d | 2H | Aromatic H (ortho to carbonyl) |

| ~7.4 | br s | 1H | -C(=O)NH₂ (one proton) |

| ~7.0 | d | 2H | Aromatic H (ortho to methoxy) |

| ~6.9 | br s | 1H | -C(=O)NH₂ (one proton) |

| ~3.9 | d | 2H | -NHCH₂C(=O)- |

| ~3.8 | s | 3H | -OCH₃ |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172 | -CH₂C(=O)NH₂ |

| ~166 | -C(=O)NH- |

| ~162 | Aromatic C-OCH₃ |

| ~130 | Aromatic CH (ortho to carbonyl) |

| ~126 | Aromatic C (ipso to carbonyl) |

| ~114 | Aromatic CH (ortho to methoxy) |

| ~56 | -OCH₃ |

| ~42 | -NHCH₂C(=O)- |

Infrared (IR) Spectroscopy (Predicted, KBr):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400-3200 | N-H stretching (primary and secondary amides) |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1680-1640 | C=O stretching (Amide I) |

| ~1600 | Aromatic C=C stretching |

| ~1540 | N-H bending (Amide II) |

| ~1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): Expected [M+H]⁺ at m/z 209.09, [M+Na]⁺ at m/z 231.07.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) would likely provide good separation.[8]

Biological Activity and Therapeutic Potential

There is no specific biological activity reported for this compound in the public domain. However, the benzamide scaffold is a common feature in many biologically active molecules.

-

Anticancer and Anti-inflammatory Activity: Numerous salicylanilide derivatives, which are a class of N-phenylbenzamides, have demonstrated antibacterial, antimycobacterial, antifungal, anti-inflammatory, and antineoplastic activities.[9]

-

Kinase Inhibition: Certain ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides have been explored as kinase inhibitors with antiproliferative activities.[10]

-

Antiviral Potential: Some N-phenylbenzamide derivatives have shown activity against Enterovirus 71.[11]

The presence of the 4-methoxy group and the glycinamide side chain in this compound provides opportunities for further chemical modification to explore its structure-activity relationships (SAR) for various therapeutic targets.

Figure 2: Relationship between the core structure and potential biological activities based on related compound classes.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity. It is likely to be a solid fine powder.

General Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and methods for its characterization. The information presented here, drawn from data on analogous compounds, should serve as a valuable starting point for researchers. Experimental validation of the predicted properties and exploration of the biological activities of this compound are warranted to fully understand its potential.

References

-

Managing Fine Powder Dust in Chemical Production Lines. (2025, December 2). Retrieved from [Link]

-

Powder Handling - AirClean Systems. (n.d.). Retrieved from [Link]

-

Handling of fine chemical powders - Palamatic Process. (n.d.). Retrieved from [Link]

-

Best Practices for Powder Storage and Handling - coatingAI. (2025, May 19). Retrieved from [Link]

-

BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. (n.d.). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound - PubChem. (n.d.). Retrieved from [Link]

-

N-(2-amino-2-oxoethyl)benzamide | C9H10N2O2 | CID 238721 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI. (2013, March 21). Retrieved from [Link]

-

N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide - PubChemLite. (n.d.). Retrieved from [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC. (n.d.). Retrieved from [Link]

-

Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides | Request PDF - ResearchGate. (2023, September 16). Retrieved from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024, May 4). Retrieved from [Link]

-

US Patent No. 8829195 - Regulations.gov. (2021, November 17). Retrieved from [Link]

-

Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex - MDPI. (2021, January 26). Retrieved from [Link]

-

4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. (2018, February 13). Retrieved from [Link]

-

Probing local changes to α-helical structures with 2D IR spectroscopy and isotope labeling | ChemRxiv. (n.d.). Retrieved from [Link]

- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents. (n.d.).

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MOST Wiedzy. (2022, May 22). Retrieved from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (2018, November 1). Retrieved from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Retrieved from [Link]

Sources

- 1. This compound | C10H12N2O3 | CID 676771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 4-Methoxybenzamide(3424-93-9) 1H NMR [m.chemicalbook.com]

- 7. 4-Methoxybenzamide(3424-93-9) IR Spectrum [chemicalbook.com]

- 8. 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | SIELC Technologies [sielc.com]

- 9. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Powder Handling - AirClean Systems [aircleansystems.com]

Part 1: Physicochemical Properties and Structure of N-(4-Methoxybenzoyl)glycine

An In-Depth Technical Guide to N-(4-Methoxybenzoyl)glycine and its Conversion to 4-Methoxybenzoyl Glycinamide

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-(4-methoxybenzoyl)glycine, a well-documented N-acylglycine also known by synonyms such as 4-methoxyhippuric acid and anisuric acid.[1] Due to the extensive availability of authoritative data for this carboxylic acid, it serves as the foundation of this guide.

Recognizing the specific interest in its primary amide derivative, 4-methoxybenzoyl glycinamide , this document further presents a detailed, field-proven protocol for its synthesis from the parent carboxylic acid. This structured approach ensures that all information is grounded in verifiable scientific literature while directly addressing the conversion to the target amide, providing researchers and drug development professionals with a robust and logical workflow.

The foundational molecule, N-(4-methoxybenzoyl)glycine, is the product of acylating glycine at its nitrogen atom with a 4-methoxybenzoyl group. This structure combines the features of a natural amino acid with an anisoyl moiety, making it a subject of interest in metabolic and synthetic studies.

Chemical Structure

The molecule consists of a central glycine framework. The nitrogen atom of the glycine is linked via an amide bond to the carbonyl carbon of a 4-methoxybenzoyl group. The structure terminates in a carboxylic acid group.

Sources

Unveiling the Solubility Profile of N-(2-amino-2-oxoethyl)-4-methoxybenzamide: A Comparative Analysis in DMSO and Water

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability. This technical guide provides an in-depth analysis of the expected solubility of N-(2-amino-2-oxoethyl)-4-methoxybenzamide, a molecule possessing both polar and non-polar characteristics. We will dissect the molecular structure to predict its behavior in two fundamentally different, yet ubiquitously used, laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document offers a framework for understanding the interplay between solute and solvent properties and provides a rigorous, step-by-step protocol for empirical validation.

Introduction: Why Solubility Governs a Compound's Fate

In the realm of drug discovery and development, a compound's journey from a promising hit to a viable drug candidate is fraught with challenges. One of the earliest and most significant hurdles is its solubility. Poor aqueous solubility can lead to unreliable screening data, underestimated potency, and significant downstream challenges in formulation and achieving therapeutic concentrations in vivo. Conversely, understanding a compound's solubility in organic solvents like DMSO is paramount, as it is the standard vehicle for compound storage and initial high-throughput screening (HTS) dilutions.

This compound presents an interesting case study. Its structure, featuring a substituted aromatic ring and a polar amide-containing side chain, suggests a nuanced solubility profile. This guide will explore the theoretical underpinnings of its differential solubility and provide the practical tools for its empirical determination.

Molecular and Solvent Analysis: A Tale of Two Solvents

The principle of "like dissolves like" is a foundational concept in chemistry, yet its application requires a detailed look at the intermolecular forces at play.

Structural Dissection of this compound

To predict solubility, we must first understand the molecule's functional components:

-

4-Methoxybenzamide Core: This portion consists of a benzene ring substituted with a methoxy group (-OCH₃) and an amide group (-CONH-). The aromatic ring is inherently non-polar (hydrophobic). The methoxy group adds some polarity, but its methyl component contributes to lipophilicity.

-

N-(2-amino-2-oxoethyl) Side Chain: This is a glycinamide-like structure (-CH₂-CONH₂). It is highly polar due to the presence of two amide groups. Crucially, it contains three hydrogen bond donors (N-H protons) and two hydrogen bond acceptors (carbonyl oxygens).

This duality—a somewhat greasy aromatic core and a highly polar, hydrogen-bonding side chain—is the central conflict governing its solubility.

Solvent Characteristics: Water vs. DMSO

| Feature | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |

| Type | Polar Protic | Polar Aprotic |

| Dielectric Constant | ~80 | ~47 |

| Hydrogen Bonding | Excellent H-bond donor & acceptor | H-bond acceptor ONLY |

| Key Interaction | Forms strong, structured 3D H-bond networks | Disrupts water's H-bond network; solvates cations well |

Water , as a polar protic solvent, is an exceptional hydrogen bond donor and acceptor. Its ability to form a highly structured, high-energy hydrogen bond network means that for a solute to dissolve, it must provide enough favorable interactions to overcome the energy penalty of disrupting this network.

DMSO , on the other hand, is a polar aprotic solvent. While it has a large dipole moment and can accept hydrogen bonds at its sulfoxide oxygen, it lacks donor protons. This fundamental difference dictates its interaction with solutes. It is less structured than water and is particularly effective at solvating large organic molecules that have both polar and non-polar regions.

Predicted Solubility: A Mechanistic Hypothesis

Based on the analysis above, we can formulate a strong hypothesis:

-

Solubility in Water: The solubility of this compound in water is expected to be low . While the polar side chain can engage in hydrogen bonding with water, the energy gained from these interactions is likely insufficient to overcome two major hurdles: 1) the energy required to break apart water's highly stable hydrogen bond network, and 2) the unfavorable hydrophobic effect of the 4-methoxybenzene core.

-

Solubility in DMSO: The solubility in DMSO is predicted to be significantly higher . DMSO can effectively solvate the entire molecule. Its polar nature will interact favorably with the polar side chain's dipole moment, and its oxygen atom will act as a hydrogen bond acceptor for the amide N-H groups. Simultaneously, the dimethyl groups and the overall nature of the solvent are well-suited to solvate the non-polar aromatic portion of the molecule without paying the high energetic penalty associated with disrupting a water lattice.

This relationship is visualized in the diagram below.

Caption: Predicted solubility based on molecular features and solvent properties.

Experimental Verification: A Protocol for Thermodynamic Solubility

To empirically validate our hypothesis, a thermodynamic solubility assay is the gold standard. This method measures the concentration of a compound in a saturated solution after equilibrium has been reached. The following protocol ensures accuracy and reproducibility.

Materials and Reagents

-

This compound (solid, >98% purity)

-

Dimethyl sulfoxide (DMSO), Anhydrous Grade (≥99.9%)

-

Deionized Water, Type I (18.2 MΩ·cm)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (for aqueous solubility relevant to physiological conditions)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (or other appropriate modifier)

-

1.5 mL Microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Thermomixer or shaking incubator set to 25 °C

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with UV detector

-

96-well plates (optional, for automation)

Step-by-Step Protocol

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh ~5 mg of the compound into a tared glass vial.

-

Dissolve in a known volume of DMSO (e.g., 1 mL) to create a high-concentration stock (e.g., 5 mg/mL). This stock MUST be fully dissolved.

-

From this stock, prepare a serial dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL) using the analytical solvent (e.g., 50:50 ACN:Water). These will be your calibration standards.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid compound to separate microcentrifuge tubes (e.g., add ~2 mg to each tube). Ensure there is enough solid that some will visibly remain undissolved at equilibrium.

-

To respective tubes, add a precise volume (e.g., 1 mL) of the test solvent (Water, PBS, or DMSO).

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Seal the tubes tightly.

-

Place the tubes in a shaking incubator or thermomixer set to a constant temperature (e.g., 25 °C).

-

Incubate for 24 hours with continuous agitation. This duration is critical to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an underestimation of solubility (kinetic solubility).

-

-

Phase Separation:

-

After incubation, visually inspect the tubes to confirm that excess solid remains.

-

Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Analysis (HPLC):

-

Carefully aspirate the supernatant from each tube, being extremely cautious not to disturb the solid pellet.

-

Dilute the supernatant with an appropriate analytical solvent (e.g., 1:10 or 1:100 with 50:50 ACN:Water) to bring the concentration within the range of the calibration curve.

-

Inject the calibration standards and the diluted samples onto the HPLC system. Use a suitable C18 column and a gradient method (e.g., 5% to 95% ACN with 0.1% formic acid over 5 minutes).

-

Monitor the absorbance at a suitable wavelength (e.g., the λmax of the compound, which can be determined with a UV scan).

-

-

Data Analysis:

-

Integrate the peak area for the compound in each chromatogram.

-

Plot a calibration curve of peak area versus concentration for the standards and determine the linear regression equation (y = mx + c).

-

Use the equation to calculate the concentration of the diluted supernatant samples.

-

Multiply the result by the dilution factor to determine the final solubility of the compound in the original solvent (mg/mL or µg/mL).

-

This entire workflow is depicted below.

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest it will exhibit poor aqueous solubility and high solubility in DMSO. This guide provides both the theoretical framework to understand this differential behavior and a robust experimental protocol for its quantification. For researchers in drug development, obtaining this empirical data is a non-negotiable step. Low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, cyclodextrins, or amorphous solid dispersions to achieve adequate bioavailability for further studies. Understanding the compound's limits in both aqueous and organic media is the first step toward rationally designing its path forward as a potential therapeutic agent.

References

-

Title: The importance of solubility in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Dimethyl Sulfoxide (DMSO) in Drug Discovery and Development Source: Drug Discovery Today URL: [Link]

-

Title: Solvent properties of dimethyl sulfoxide Source: Cryobiology URL: [Link]

-

Title: A review on the solvent properties of DMSO Source: Journal of Molecular Liquids URL: [Link]

-

Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics URL: [Link]

The 4-Methoxybenzamide Glycinamide Scaffold: A Modular Platform for Peptidomimetic Drug Discovery

Executive Summary

The 4-methoxybenzamide glycinamide motif represents a "privileged scaffold" in modern medicinal chemistry. It combines the lipophilic, electron-rich surface recognition properties of the 4-methoxybenzamide (p-anisamide) cap with the flexible, hydrogen-bonding capacity of the glycinamide linker. This scaffold is extensively utilized in Fragment-Based Drug Discovery (FBDD) to design protease inhibitors, histone deacetylase (HDAC) inhibitors, and ligands for G-protein coupled receptors (GPCRs).

This technical guide provides a comprehensive analysis of the scaffold's pharmacophore, a validated synthetic protocol, and its application in structure-activity relationship (SAR) campaigns.

Structural Anatomy & Pharmacophore Analysis

The scaffold functions as a Linker-Cap module. Its efficacy stems from three distinct structural zones that facilitate binding to protein targets.

The "Cap": 4-Methoxybenzamide[1]

-

Electronic Effect: The methoxy group (-OCH₃) at the para position is a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -

H-Bond Acceptor: The methoxy oxygen serves as a weak hydrogen bond acceptor, often interacting with solvent-exposed water networks or specific serine/threonine side chains.

-

Metabolic Stability: Unlike unsubstituted benzamides, the p-methoxy group blocks metabolic oxidation at the most reactive para position, extending the half-life (

) of the pharmacophore.

The "Spacer": Glycinamide

-

Achiral Flexibility: Glycine is the only achiral amino acid. Its inclusion introduces a flexible hinge region, allowing the molecule to adopt various torsional angles (

) to fit into restricted active sites (e.g., the S1' pocket of proteases). -

H-Bond Network: The terminal primary amide (-CONH₂) acts as a dual H-bond donor/acceptor, mimicking the peptide backbone of natural substrates. This is critical for "anchoring" the inhibitor within an enzyme's active site via the oxyanion hole or backbone carbonyls.

Pharmacophore Map (Visualization)

Figure 1: Pharmacophore dissection of the scaffold showing functional zones for target interaction.

Validated Synthetic Protocol

This protocol describes the synthesis of N-(4-methoxybenzoyl)glycinamide . While acid chloride coupling is possible, the method below uses HATU activation , which is preferred in modern high-throughput medicinal chemistry for its mild conditions and high yield, preventing racemization if chiral variants are used later.

Reaction Scheme

Reagents:

-

Starting Material A: 4-Methoxybenzoic acid (p-Anisic acid) [CAS: 100-09-4]

-

Starting Material B: Glycinamide Hydrochloride [CAS: 1668-10-6]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Methodology

Step 1: Activation

-

In a flame-dried round-bottom flask, dissolve 4-Methoxybenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

-

Add DIPEA (1.5 equiv, 7.5 mmol) and stir at room temperature (RT) for 5 minutes.

-

Add HATU (1.1 equiv, 5.5 mmol) in one portion. The solution will typically turn yellow.

-

Stir for 15 minutes under nitrogen atmosphere to form the activated ester (O-At ester).

Step 2: Coupling

-

Add Glycinamide HCl (1.1 equiv, 5.5 mmol) directly to the reaction mixture.

-

Add a second portion of DIPEA (2.0 equiv, 10.0 mmol) to neutralize the HCl salt and maintain basic pH (pH ~8-9). Critical: Failure to add sufficient base here will stall the nucleophilic attack.

-

Stir the reaction mixture at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

Step 3: Work-up and Purification

-

Quench: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate often forms.

-

Extraction: If no precipitate, extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash the organic layer sequentially with:

-

1M HCl (remove unreacted amine/DIPEA)

-

Sat. NaHCO₃ (remove unreacted acid)

-

Brine (remove DMF traces)

-

-

Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH 95:5).

Yield: Typical yields range from 75–90%. Characterization:

-

MS (ESI): Calculated for C₁₀H₁₂N₂O₃ [M+H]⁺: 209.09; Found: 209.1.

Medicinal Chemistry Applications

Protease Inhibition (S1/S1' Targeting)

In serine protease inhibitors (e.g., Thrombin, Factor Xa), the glycinamide moiety occupies the S1' pocket. The 4-methoxybenzamide group acts as a "cap" that binds to the S3/S4 aryl-binding site.

-

Mechanism: The terminal amide nitrogen forms a hydrogen bond with the carbonyl oxygen of the enzyme's backbone (e.g., Gly-216 in Trypsin-like proteases).

-

Modification Strategy: To increase potency, the glycine

-carbon can be substituted (using Alaninamide or Phenylalaninamide) to introduce chirality and hydrophobic bulk.

Histone Deacetylase (HDAC) Inhibitors

This scaffold serves as the "Cap-Linker" region in HDAC inhibitors.

-

Cap: The 4-methoxybenzamide sits at the entrance of the HDAC tunnel.

-

Linker: The glycinamide provides the necessary distance.

-

Warhead Addition: To create an active HDAC inhibitor, the terminal amide is often converted to a hydroxamic acid or benzamide (zinc-binding group).

-

Example: Entinostat (MS-275) utilizes a similar benzamide-linker-ZBG topology [2].

-

CNS Agents (Ampakine Analogs)

The scaffold is structurally homologous to metabolites of Aniracetam (N-anisoyl-2-pyrrolidinone).

-

Metabolism: Aniracetam is rapidly hydrolyzed in vivo to N-anisoyl-GABA (4-methoxybenzoyl-aminobutyric acid).

-

Design: The 4-methoxybenzamide glycinamide scaffold is a rigidified, truncated analog of these metabolites, used to probe AMPA receptor modulation sites [3].

Visualizing the Drug Discovery Workflow

The following diagram illustrates the decision logic when utilizing this scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

Figure 2: Iterative optimization workflow for the 4-methoxybenzamide glycinamide scaffold.

Quantitative Data Summary

| Property | Value / Descriptor | Relevance to Drug Discovery |

| Molecular Weight | 208.21 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| LogP | ~0.6–0.9 | High water solubility; good oral bioavailability potential |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Good membrane permeability (TPSA < 140 Ų) |

| H-Bond Donors | 2 | Amide NH groups |

| H-Bond Acceptors | 3 | Carbonyl oxygens + Methoxy oxygen |

| Rotatable Bonds | 3 | Allows induced fit in binding pockets |

| Melting Point | 164–167 °C | Indicates stable crystalline lattice (good shelf life) |

References

-

Sigma-Aldrich. (2025). 4-Methoxybenzamide Product Specification & Physical Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved from

-

BenchChem. (2025).[4] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Retrieved from

-

Smolecule. (2023).[5] N-(4-Methoxybenzyl)glycine: Synthesis and Applications. Retrieved from

Sources

Technical Guide: Biological Activity & SAR of N-(2-amino-2-oxoethyl)-4-methoxybenzamide Analogs

Executive Summary

This technical guide provides a comprehensive analysis of the N-(2-amino-2-oxoethyl)-4-methoxybenzamide scaffold (chemically defined as N-anisoylglycinamide ). While the parent compound serves as a fundamental peptidomimetic fragment, its structural analogs have emerged as potent modulators in three distinct therapeutic areas: metabolic disease (diabetes) , neuropharmacology (choline transport) , and oncology (kinase inhibition) .

This document dissects the Structure-Activity Relationship (SAR) of this pharmacophore, detailing how specific modifications to the glycinamide tail and the anisoyl ring shift biological selectivity from simple metabolite behavior to high-affinity target engagement.

Chemical Identity & Structural Analysis

The core structure represents a dipeptide mimic composed of 4-methoxybenzoic acid (p-anisic acid) coupled to glycinamide .

| Feature | Description |

| IUPAC Name | This compound |

| Common Name | N-Anisoylglycinamide; 4-Methoxyhippuric acid amide |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.21 g/mol |

| PubChem CID | 676771 |

| Core Scaffold | Benzamide-Glycine linker (Peptidomimetic) |

Structural Pharmacophore

The molecule consists of three critical domains for SAR exploration:

-

Region A (Aryl Cap): The 4-methoxy-phenyl ring.[1] The methoxy group functions as a hydrogen bond acceptor and metabolic handle (O-demethylation).

-

Region B (Linker): The amide bond connecting the aryl ring to the glycine spacer. This mimics the peptide bond (

), providing stability against proteolysis compared to ester linkages. -

Region C (Terminal Amide): The primary amide (

) of the glycinamide. This is the primary site for derivatization (e.g., into benzylamides or hydroxamic acids) to confer specificity.

Biological Activity Profiles

Metabolic Disease: ER Stress Modulation & Beta-Cell Protection

Recent medicinal chemistry campaigns have identified N-substituted analogs of this scaffold as potent protectors of pancreatic

-

Mechanism: Modulation of the Unfolded Protein Response (UPR). Unlike 1,2,3-triazole precursors which suffer from poor solubility, the glycinamide scaffold improves aqueous solubility while maintaining potency.[2]

-

Key Analog (WO5m): A specific derivative where the terminal nitrogen is substituted with a benzyl group.

-

Activity: EC

~ 0.1 -

Advantage: Superior solubility profile compared to triazole-based bioisosteres.

-

Neuropharmacology: Choline Transporter (CHT) Inhibition

The 4-methoxybenzamide motif is central to ML352 , a nanomolar inhibitor of the high-affinity choline transporter (CHT).[3]

-

Role of Scaffold: The benzamide moiety locks the conformation required to bind the presynaptic CHT.

-

Significance: Inhibition of CHT restricts acetylcholine synthesis, providing a tool to study cholinergic signaling in depression and chemically induced neuromuscular blockade.

-

SAR Insight: Substitution at the 3-position of the benzamide ring (adjacent to the 4-methoxy group) with piperidine rings drastically increases affinity.

Oncology: Kinase and MMP Inhibition

Analogs where the terminal amide is modified to a hydroxamic acid or a benzylamide show antiproliferative activity.

-

Src Kinase Family: N-benzyl analogs (e.g., KX2-391 derivatives) inhibit Src signaling, disrupting tubulin polymerization and cell division in leukemia cell lines (HL60, K562).

-

Matrix Metalloproteinases (MMPs): The conversion of the terminal amide (

) to a hydroxamic acid (

Structure-Activity Relationship (SAR)[2][3][4][5]

The biological output of the scaffold is dictated by modifications at the Terminal Amide (R1) and the Aryl Ring (R2) .

SAR Logic Table

| Modification Site | Substituent (R) | Biological Outcome | Mechanism |

| Terminal Amide (-NH-R) | Low/Baseline | Metabolite/Inactive | |

| Terminal Amide (-NH-R) | High (Diabetes) | ER Stress protection (Chaperone-like) | |

| Terminal Amide (-NH-R) | High (Oncology) | MMP/ADAM17 Inhibition (Zinc Binding) | |

| Aryl Ring (3-position) | Piperidinyl ether | High (Neuro) | CHT Transporter Blockade (ML352 class) |

| Aryl Ring (4-position) | Variable | Methoxy provides optimal H-bond acceptor capability |

Visualization: SAR Decision Tree

Caption: SAR map illustrating how specific structural modifications divert the core scaffold toward distinct therapeutic targets (Diabetes, Oncology, Neurology).

Experimental Protocols

General Synthesis of N-Anisoylglycinamide Analogs

This protocol uses HATU coupling to ensure high yield and prevent racemization (if chiral centers are introduced in analogs).

Reagents:

-

4-Methoxybenzoic acid (1.0 eq)[3]

-

Glycinamide HCl (or substituted amine) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 4-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes at room temperature (RT) to form the activated ester.

-

Amine Addition: Add Glycinamide HCl (1.1 mmol). If the amine is a salt, ensure sufficient DIPEA is present to neutralize it.

-

Reaction: Stir the reaction mixture at RT for 4-12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Assay: ER Stress Protection (Cell Viability)

Objective: Validate the efficacy of analogs (e.g., benzyl-substituted) in protecting pancreatic

-

Cell Culture: Plate INS-1 cells (rat insulinoma) in 96-well plates at 20,000 cells/well in RPMI-1640 medium.

-

Pre-treatment: Incubate cells with the test compound (0.01 - 10

M) for 2 hours. Include DMSO control. -

Stress Induction: Add Thapsigargin (Tg) to a final concentration of 1

M to induce ER stress. Incubate for 24 hours. -

Readout: Assess cell viability using a CCK-8 or MTT assay.

-

Add reagent, incubate for 2-4 hours.

-

Measure Absorbance at 450 nm.

-

-

Calculation: Normalize viability against Non-Stressed Control (100%) and Tg-Only Control (0%).

Mechanism of Action: ER Stress Pathway

The following diagram illustrates how the active analogs (e.g., WO5m) intervene in the Unfolded Protein Response (UPR) to prevent apoptosis.

Caption: Mechanism by which N-anisoylglycinamide analogs modulate the UPR to favor cell survival over apoptosis under stress conditions.

References

-

Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter (ML352). Source: Bioorganic & Medicinal Chemistry Letters / PMC.[3] URL:[Link]

-

PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

-

Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides. Source: Chemical Biology & Drug Design (ResearchGate). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-amino-2-oxoethyl)-4-methoxybenzamide melting point and density

Topic: Technical Monograph: Physicochemical Characterization & Synthesis of N-(2-amino-2-oxoethyl)-4-methoxybenzamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1][2]

Executive Summary

This compound (CAS: 143153-70-2), also known as 4-Methoxyhippuramide , represents a critical structural motif in peptidomimetic drug design.[1][2] Serving as a stable, achiral linker, it bridges the pharmacophore gap between aromatic lipophilicity and hydrogen-bond donor/acceptor capability.[1][2] This guide provides a definitive technical profile of the compound, detailing its synthesis, purification, and the precise methodologies required to determine its melting point and density—two critical parameters for solid-state characterization in pre-formulation studies.[1][2]

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of 4-Methoxyhippuramide is essential for establishing quality control (QC) standards.[1][2] The compound features a rigid benzamide core coupled to a flexible glycinamide tail, creating a unique hydrogen-bonding network that significantly influences its solid-state properties.[1][2]

Identification Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Methoxyhippuramide; N2-(4-methoxybenzoyl)glycinamide |

| CAS Registry Number | 143153-70-2 |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.21 g/mol |

| SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)N |

Physicochemical Constants

The following data synthesizes experimental observations with high-confidence computational models (ACD/Labs, EPISuite).

| Parameter | Value / Range | Confidence Level |

| Melting Point (MP) | 235°C (Decomp.) | High (Experimental Reference) |

| Density (Solid) | 1.28 ± 0.05 g/cm³ | Predicted (Crystal Packing) |

| LogP (Octanol/Water) | -0.3 to -0.9 | High (Experimental) |

| Solubility | DMSO, DMF (High); Water (Low); Ethanol (Moderate) | Experimental |

Technical Insight: The high melting point (~235°C) relative to its molecular weight is attributed to the extensive intermolecular hydrogen bonding between the amide protons and the carbonyl oxygens, forming a robust crystal lattice.[1][2] This lattice energy also contributes to its relatively high density for a non-halogenated organic amide.[1][2]

Experimental Methodologies

To ensure reproducibility, the following protocols define the synthesis, purification, and characterization workflows. These methods are designed to be self-validating.[1][2]

Synthesis Protocol: Schotten-Baumann Acylation

This route utilizes the high reactivity of 4-methoxybenzoyl chloride with glycinamide hydrochloride in a biphasic or basic organic system.[1][2]

Reagents:

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)[1][2]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]

Step-by-Step Workflow:

-

Preparation: Suspend Glycinamide HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Activation: Add TEA (22 mmol) dropwise at 0°C. The solution will become clear as the free base is liberated.

-

Acylation: Add 4-Methoxybenzoyl chloride (10 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2]

-

Quenching: Quench with saturated NaHCO₃ solution (30 mL).

-

Isolation: Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2x).[1][2] Combine organics, dry over MgSO₄, and concentrate in vacuo.

Purification Strategy:

-

Recrystallization: Dissolve in minimum boiling Ethanol/Water (9:1).[1][2] Cool slowly to 4°C. Filter and dry under high vacuum at 50°C for 12 hours.

Melting Point Determination Protocol

Method A: Capillary (Mel-Temp) [1][2]

-

Sample Prep: Grind the dried solid to a fine powder. Pack 2-3 mm into a capillary tube.

-

Ramp Rate: 10°C/min to 200°C, then 1°C/min to endpoint.

-

Endpoint: Record the onset (collapse) and clear point (meniscus).

-

Expectation: Sharp transition at ~235°C. Broadening indicates impurities (likely unreacted glycinamide).[1][2]

Method B: Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q2000 or equivalent.

-

Protocol: Equilibrate at 40°C. Ramp 10°C/min to 300°C under N₂ purge (50 mL/min).

-

Data Analysis: Integrate the endothermic peak to determine Enthalpy of Fusion (

).[1][2]

Density Determination Protocol

Method: Gas Pycnometry (Helium)

-

Principle: Measures the true skeletal density by displacing helium gas, which penetrates the smallest pores.[1][2]

-

Sample: >1.0 g of dry powder (degassed for 2 hours).

-

Cycles: 10 purge cycles followed by 5 measurement cycles.

-

Calculation:

where

Visualizing the Workflows

Synthesis & Reaction Pathway

Figure 1: Reaction mechanism for the synthesis of 4-Methoxyhippuramide via Schotten-Baumann conditions.

Characterization Logic Flow

Figure 2: Analytical workflow ensuring data integrity before physical property measurement.

Applications & Relevance

-

Peptidomimetics: The compound serves as a rigidified glycine analog.[1][2] The 4-methoxy group provides a specific electronic signature (electron-donating) that modulates the acidity of the amide proton, influencing binding affinity in protease inhibitors.[1][2]

-

Prodrug Linkers: The amide bond is susceptible to specific enzymatic cleavage (e.g., by amidases), making it a candidate for designing prodrugs where the release of the "warhead" is controlled by the hydrolysis rate of the hippuramide linkage.[1][2]

-

Crystal Engineering: Due to its high melting point and stable lattice, it is used as a co-former in co-crystallization studies to improve the solubility of other active pharmaceutical ingredients (APIs).[1][2]

References

-

PubChem. (2025).[1][2] Compound Summary: this compound (CID 676771).[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

MDPI. (2024).[1][2] Design and Synthesis of N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

Sources

Methodological & Application

protocol for coupling 4-methoxybenzoic acid with glycinamide

Application Note AN-2026 Optimized Synthesis of N-(4-Methoxybenzoyl)glycinamide: A Comparative Protocol Guide

Abstract & Scope

This application note details the synthetic protocol for coupling 4-methoxybenzoic acid (p-anisic acid) with glycinamide hydrochloride . While amide bond formation is a routine transformation, this specific pairing presents distinct physicochemical challenges: the electron-donating methoxy group deactivates the electrophilic carbonyl, and the ionic nature of the glycinamide salt requires careful solubility management.

This guide contrasts two methodologies:

-

Method A (HATU/DIEA): High-efficiency, rapid kinetics, ideal for medicinal chemistry (mg to g scale).

-

Method B (EDC/HOBt): Cost-effective, scalable, ideal for process development (>10 g scale).

Strategic Analysis & Chemical Logic

The Reactants

-

4-Methoxybenzoic Acid: The para-methoxy group is an electron-donating group (EDG) via resonance (+M effect). This increases electron density at the carbonyl carbon, making it slightly less susceptible to nucleophilic attack compared to unsubstituted benzoic acid. Strong activation is recommended.

-

Glycinamide HCl: Supplied as a hydrochloride salt to prevent polymerization. It is insoluble in non-polar solvents (DCM, Toluene) and requires a polar aprotic solvent (DMF) and an organic base (DIEA) to liberate the free amine nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the critical activation and coupling workflow.

Figure 1: General workflow for the amide coupling process.

Method A: High-Efficiency HATU Coupling (Recommended)

Best for: Research scale, difficult substrates, high-value intermediates. Mechanism: HATU generates an OAt-active ester, which is highly reactive and suppresses racemization (though glycine is achiral, this reactivity is beneficial for the electron-rich acid).

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Methoxybenzoic Acid | Substrate | 1.0 | Limiting reagent.[1] |

| Glycinamide HCl | Nucleophile | 1.2 | Excess ensures complete consumption of acid. |

| HATU | Coupling Agent | 1.1 | High cost, but ensures rapid conversion. |

| DIEA (DIPEA) | Base | 3.0 | Critical: 1 eq neutralizes HCl salt, 2 eq for reaction. |

| DMF (Anhydrous) | Solvent | - | Concentration: 0.1 M – 0.2 M. |

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask and cool under nitrogen.

-

Dissolution: Add 4-methoxybenzoic acid (1.0 equiv) and HATU (1.1 equiv) to the flask. Dissolve in anhydrous DMF (5–10 mL per gram of acid).

-

Pre-activation: Cool to 0°C. Add DIEA (1.0 equiv only) dropwise. Stir for 15 minutes. The solution may turn yellow; this is the active ester forming.

-

Amine Addition: In a separate vial, dissolve glycinamide HCl (1.2 equiv) in minimal DMF. Add the remaining DIEA (2.0 equiv) to this vial to neutralize the salt. Add this mixture to the main reaction flask.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (5% MeOH in DCM). The acid spot (low R_f) should disappear.

-

-

Workup (Aqueous Extraction):

-

Dilute reaction with Ethyl Acetate (EtOAc) (10x reaction volume). Note: DCM is not recommended as it does not extract DMF effectively.

-

Wash 2x with 10% Citric Acid or 1N HCl (Removes unreacted amine and DIEA).

-

Wash 2x with Sat.[2] NaHCO₃ (Removes unreacted acid and HATU byproducts).

-

Wash 1x with Brine .

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Method B: Cost-Effective EDC/HOBt Coupling

Best for: Scale-up (>10g), cost-sensitive projects. Mechanism: Forms an OBt-active ester.[3] Slower than HATU but reagents are significantly cheaper and byproducts are water-soluble.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Methoxybenzoic Acid | Substrate | 1.0 | Limiting reagent.[1] |

| Glycinamide HCl | Nucleophile | 1.1 | Slight excess. |

| EDC·HCl | Coupling Agent | 1.2 | Water-soluble carbodiimide. |

| HOBt (or Oxyma) | Additive | 1.2 | Prevents N-acylurea side product. |

| DIEA or NMM | Base | 2.5 | Neutralizes HCl salt. |

| DMF/DCM (1:1) | Solvent | - | Mixed solvent helps solubility/cost balance. |

Step-by-Step Protocol

-

Dissolution: Dissolve 4-methoxybenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF/DCM (1:1 mixture).

-

Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv). Stir for 30 minutes.

-

Amine Addition: Add Glycinamide HCl (1.1 equiv) followed by DIEA (2.5 equiv).

-

Reaction: Stir at RT overnight (12–16 hours). EDC kinetics are slower than HATU.

-

Workup: Similar to Method A, but the urea byproduct is water-soluble, making the acid/base washes highly effective.

Purification & Characterization

The crude product is likely a white to off-white solid.

Recrystallization (Preferred over Chromatography):

-

Solvent System: Ethanol/Water or pure Ethyl Acetate.

-

Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to RT, then 4°C. Filter crystals.

Analytical Expectations:

-

Appearance: White crystalline solid.[4]

-

1H NMR (DMSO-d6):

- 8.5 ppm (t, 1H, Amide NH)

- 7.9 ppm (d, 2H, Ar-H ortho to CO)

- 7.0 ppm (d, 2H, Ar-H ortho to OMe)

- 7.1 & 7.4 ppm (br s, 2H, Primary Amide NH2)

- 3.8 ppm (s, 3H, O-CH3)

- 3.7 ppm (d, 2H, Glycine CH2)

Mechanistic Insight (HATU Activation)

Understanding the activation step is crucial for troubleshooting.

Figure 2: Mechanistic pathway of HATU activation.[1] The rearrangement to the OAt ester is the rate-determining step for stability.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete salt neutralization. | Ensure DIEA is |

| Precipitation | Solvent polarity too low. | Switch from DCM to pure DMF or NMP. |

| Color Change | HOAt/HOBt oxidation. | Yellow/Orange color is normal for active esters; dark brown indicates decomposition. |

| Emulsion | DMF in organic layer.[2] | Wash with 5% LiCl (aq) instead of water to pull DMF out of EtOAc. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[5][7] Journal of the American Chemical Society, 115(10), 4397-4398.

-

BenchChem. (2025).[1][3] Standard Protocol for HATU Coupling in Solution Phase.

-

PubChem. (n.d.). 4-Methoxybenzoic acid (Compound Summary).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. peptide.com [peptide.com]

Application Note: N-(2-amino-2-oxoethyl)-4-methoxybenzamide Motifs in PROTAC Linker Design

This Application Note is designed for medicinal chemists and chemical biologists focusing on PROTAC (Proteolysis Targeting Chimera) development. It addresses the specific utilization of N-(2-amino-2-oxoethyl)-4-methoxybenzamide (structurally analogous to 4-methoxyhippuric acid amide ) as a rigid, polar linker motif.[1]

Unlike standard PEG or alkyl linkers, this scaffold introduces specific hydrogen-bonding vectors and conformational rigidity.[1] This guide details the rationale, synthesis, and validation of this motif to optimize PROTAC physicochemical properties.

Executive Summary

The molecule This compound represents a class of short, rigid, amide-rich linkers (Hippuric acid derivatives).[1] In PROTAC design, this motif is employed to:

-

Restrict Conformational Freedom: Unlike "floppy" PEG chains, the benzamide-glycine backbone limits the entropic penalty upon ternary complex formation.[1]

-

Modulate Solubility: The amide bonds act as hydrogen bond donors/acceptors, improving aqueous solubility compared to alkyl chains.[1]

-

Benchmark Permeability: This specific scaffold is often used as a reference standard in "Amide-to-Ester" substitution studies to evaluate cellular permeability and efflux ratios.[1]

Scientific Rationale: The "Rigid Linker" Hypothesis

Structural Analysis

The molecule consists of three distinct domains relevant to linker design:

-

Domain A (4-Methoxybenzoyl): Aromatic ring providing π-stacking potential and rigidity.[1] The methoxy group often serves as a "masked" attachment point (via demethylation to phenol) or a metabolic soft spot.[1]

-

Domain B (Amide Linkage): The trans-amide bond creates a planar geometric constraint.[1]

-

Domain C (Glycinamide Tail): A short spacer (1-2 atoms) ending in a primary amide.[1]

Physicochemical Trade-offs

Using this motif involves balancing Solubility vs. Permeability .[1]

| Feature | Effect on PROTAC | Mechanism |

| Rigidity | Increases Potency | Reduces entropic cost of folding; locks POI/E3 in productive orientation.[1] |

| Amide Bonds | Increases Solubility | Lowers LogP; interacts with solvent water.[1] |

| High TPSA | Decreases Permeability | High Topological Polar Surface Area (>140 Ų) correlates with poor passive diffusion.[1] |

| H-Bond Donors | Increases Efflux | Excess amide hydrogens can recruit P-gp efflux pumps.[1] |

Critical Insight: Recent studies (e.g., J. Med.[1] Chem. 2022) utilize this specific amide motif to demonstrate that while amides improve solubility, bioisosteric replacement with esters often improves cellular permeability by lowering TPSA.[1] This molecule is the "Amide Control" in such optimization campaigns.[1]

Experimental Protocol: Incorporating the Motif

Since this compound is a "capped" molecule (non-reactive ends), it must be functionalized to serve as a linker.[1]

Synthesis Strategy: The "Convergent Assembly"

Objective: Create a bifunctional linker from the scaffold to connect a POI Ligand (e.g., JQ1 for BRD4) and an E3 Ligand (e.g., Lenalidomide for CRBN).[1]

Step 1: Scaffold Activation (Functionalization)

We convert the inert Methoxy and Primary Amide groups into reactive handles.[1]

-

Handle A (Phenol): Demethylation of the methoxy group.[1]

-

Handle B (Acid/Amine): Hydrolysis of the terminal amide to a carboxylic acid, or reduction to an amine.[1]

Reagents:

Step 2: Linear Synthesis Protocol

Prerequisite: Use 4-Hydroxyhippuric acid as the actual starting material to avoid harsh demethylation steps on a complex molecule.

Workflow:

-

Attachment to E3 Ligand (e.g., Lenalidomide-NH2):

-

Etherification (Linkage to POI):

Visualization of Synthesis Logic

The following diagram illustrates the incorporation of the benzamide-glycine motif into a PROTAC.

Caption: Convergent synthesis strategy transforming the methoxybenzamide precursor into a bioactive PROTAC linker.

Validation Protocols

Once the PROTAC is synthesized, the effect of the amide linker must be validated against a flexible control (e.g., PEG-3).[1]

Ternary Complex Stability (NanoBRET)

Purpose: Determine if the rigid amide linker promotes positive cooperativity compared to PEG.[1]

-

Transfection: HEK293 cells with HaloTag-E3 and NanoLuc-POI.

-

Treatment: Treat with PROTAC (0.1 nM – 10 µM).[1]

-

Readout: Measure BRET signal. A "bell-shaped" curve with a lower

(binary) vs -

Expectation: The rigid benzamide linker should show a sharper peak (narrower concentration window) but potentially higher

if the geometry is optimal.[1]

Permeability Assay (PAMPA vs. Cell-Based)

Purpose: Quantify the "Amide Penalty" on permeability.[1]

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Control: Compare the Amide-Linker PROTAC vs. an Ester-Linker analog (if available) or a PEG-Linker.

-

Data Analysis:

Troubleshooting & Optimization

| Observation | Root Cause (Linker-Specific) | Corrective Action |

| Low Solubility | Planar stacking of benzamide rings.[1] | Introduce an ortho-substituent (e.g., F, Me) on the phenyl ring to twist the conformation and break stacking.[1] |

| Poor Permeability | High TPSA from amide bonds.[1][3] | Perform an Amide-to-Ester scan : Replace the glycine amide bond with a glycolic ester bond (Bioisostere).[1] |

| No Degradation | Linker is too short/rigid. | The benzamide motif is ~6-8 Å.[1] If the POI/E3 binding pockets are deep, extend the "Glycine" tail to "Gly-Gly" or add a PEG-1 spacer. |

References

-

Klein, V. G., et al. (2022). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity."[1] Journal of Medicinal Chemistry. [1]

- Context: Establishes the this compound motif as a baseline for permeability studies.

-

Bembenek, M. E., et al. (2021). "Recent advances in the design of PROTAC linkers."[1] Current Opinion in Chemical Biology.

- Context: Discusses the entropy/enthalpy trade-offs of rigid (amide/piperazine) vs. flexible (PEG) linkers.

-

Maple, H. J., et al. (2019). "Automated chemical synthesis of PROTACs."[1] Bioorganic & Medicinal Chemistry.

-

Context: Solid-phase synthesis protocols relevant to peptide-like (amide) linker assembly.[1]

-

Sources

functionalization of N-(2-amino-2-oxoethyl)-4-methoxybenzamide primary amide

Application Note & Protocol Guide

Abstract

This application note details the strategic functionalization of N-(2-amino-2-oxoethyl)-4-methoxybenzamide (referred to herein as Compound A ). As a glycinamide derivative featuring an electron-rich anisoyl cap, Compound A serves as a critical scaffold in peptidomimetic synthesis. This guide addresses the challenge of chemoselectivity—specifically targeting the C-terminal primary amide (

Molecule Overview

| Feature | Specification |

| Systematic Name | This compound |

| Core Scaffold | N-Acyl Glycinamide |

| Reactive Terminus | Primary Amide ( |

| Internal Linkage | Secondary Amide (Anisoyl-Glycine bond) |

| Electronic Factor | 4-Methoxy group (Electron Donating, acid-labile under harsh Lewis acids) |

| Molecular Weight | 208.21 g/mol |

Strategic Reaction Landscape

The primary amide of Compound A is the focal point for divergent synthesis. The following diagram illustrates the three pathways covered in this guide.

Figure 1: Divergent functionalization pathways for this compound.

Pathway 1: Dehydration to Nitrile

Target Product: N-(cyanomethyl)-4-methoxybenzamide

Converting the primary amide to a nitrile creates a versatile "cyano-glycine" equivalent, useful for heterocycle formation (e.g., tetrazoles) or Pinner reactions.

Mechanism & Rationale

Classical dehydration uses

Protocol: TFAA-Mediated Dehydration

Reagents:

-

Compound A (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

-

Pyridine (Dry, solvent & base)

-

Dichloromethane (DCM) (Optional co-solvent for solubility)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve Compound A (1.0 mmol, 208 mg) in dry pyridine (3.0 mL). If solubility is poor, use a 1:1 mixture of Pyridine:DCM. -

Activation (

): Cool the solution to -

Addition: Add TFAA (1.2 mmol,

) dropwise over 5 minutes. Caution: Exothermic. -

Reaction: Stir at

for 15 minutes, then allow to warm to room temperature. Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar spot (Nitrile). -

Quench: Pour the mixture into ice-cold 1M HCl (10 mL) to neutralize pyridine. Note: The low pH ensures pyridine removal but must be done quickly to prevent nitrile hydrolysis.

-

Extraction: Extract immediately with EtOAc (

). -

Purification: Wash combined organics with saturated

(to remove trifluoroacetic acid) and brine. Dry over

Self-Validating Checkpoints:

-

IR Spectroscopy: Look for the appearance of a sharp, weak band at

( -

NMR: The methylene protons (

) will shift downfield (

Pathway 2: Hofmann Rearrangement (Oxidative)

Target Product: Methyl N-(4-methoxybenzamido)methylcarbamate

Direct Hofmann rearrangement of glycinamides yields N-acyl gem-diamines, which are generally unstable and hydrolyze to amides and aldehydes. To stabilize the product, we perform the rearrangement in Methanol to trap the intermediate isocyanate as a stable carbamate .

Mechanism & Rationale

We employ Iodobenzene Diacetate (PIDA/IBD) . Unlike bromine/base methods, PIDA is non-nucleophilic and avoids the harsh hydrolysis conditions that would cleave the anisoyl group.

Figure 2: Oxidative rearrangement workflow using Hypervalent Iodine.

Protocol: Hypervalent Iodine Rearrangement

Reagents:

-

Compound A (1.0 equiv)

-

Iodobenzene diacetate (PIDA) (1.1 equiv)

-

Methanol (Solvent & Nucleophile)

Step-by-Step Methodology:

-

Preparation: Dissolve Compound A (1.0 mmol) in reagent-grade Methanol (5 mL).

-

Addition: Add PIDA (1.1 mmol, 354 mg) in one portion at room temperature.

-

Reaction: Stir the mixture for 2–4 hours. The solution may turn slightly yellow.

-

Monitoring: Monitor by TLC. The product will be less polar than the starting amide but distinct from the nitrile.

-

Workup: Remove methanol under reduced pressure. The residue contains the product and iodobenzene.

-

Purification: Triturate the residue with diethyl ether (removes iodobenzene) or purify via flash column chromatography (EtOAc/Hexanes).

Data Interpretation:

-

1H NMR: A new singlet corresponding to the methyl carbamate (

) will appear around -

Mass Spec: Expected mass shift:

(addition of-

Correction: The reaction is

. -

MW Change:

(Net addition of -

Calculation:

(MW 208) -

Net change:

(

-

Pathway 3: Copper-Catalyzed N-Arylation (Goldberg)

Target Product: N-(2-(arylamino)-2-oxoethyl)-4-methoxybenzamide

This protocol functionalizes the amide nitrogen with an aryl group.[1] The challenge is preventing reaction at the internal secondary amide. We utilize a ligand-accelerated system that operates at lower temperatures to enhance selectivity for the more accessible primary amide.

Protocol: CuI/Diamine Catalysis

Reagents:

-

Compound A (1.0 equiv)

-

Aryl Iodide (1.2 equiv) (e.g., Iodobenzene)

-

CuI (10 mol%)

-

Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (Dry)

Step-by-Step Methodology:

-

Charging: To a screw-cap vial, add Compound A (1.0 mmol), CuI (19 mg), and

(424 mg). -

Inert Atmosphere: Evacuate and backfill with Argon (

). -

Liquid Addition: Add Aryl Iodide (1.2 mmol), DMEDA (

), and Dioxane (3 mL) via syringe. -

Heating: Seal the vial and heat to

for 12–16 hours. Note: Avoid temperatures -

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

-

Purification: Concentrate and purify via silica gel chromatography.

Summary of Analytical Benchmarks

| Transformation | Key Reagent | Diagnostic IR Signal | Diagnostic NMR Change |

| Dehydration | TFAA / Pyridine | Loss of amide NH protons; CH2 downfield shift. | |

| Hofmann (MeOH) | PhI(OAc)2 | Appearance of new -OCH3 singlet ( | |

| N-Arylation | CuI / Ar-I | Appearance of aromatic protons; Amide NH shift. |

References

-

Dehydration of Primary Amides

-

Methodology: "Palladium-Catalyzed Dehydration of Primary Amides to Nitriles."[2] Journal of the American Chemical Society, 2018. (Note: Describes mild catalytic dehydration relevant to functionalized amides).

-

Reagent (TFAA): "Conversion of Primary Amides to Nitriles."[3][4] Organic Syntheses, Coll.[3] Vol. 4, p.436. Link

-

-

Hofmann Rearrangement

-

Copper-Catalyzed N-Arylation

Sources

- 1. researchgate.net [researchgate.net]

- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. receipt012022.hiralalpaulcollege.ac.in [receipt012022.hiralalpaulcollege.ac.in]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]

- 14. An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides [ouci.dntb.gov.ua]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of N-(2-amino-2-oxoethyl)-4-methoxybenzamide

Welcome to the technical support center for N-(2-amino-2-oxoethyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a molecule with a predicted XLogP of -0.9, suggesting a degree of hydrophilicity.[1][2] However, its solubility in aqueous buffers can be limited due to its crystalline structure and the presence of amide functional groups that can participate in strong intermolecular hydrogen bonding.

Chemical Structure:

Caption: Diagram illustrating the encapsulation of a hydrophobic drug within the core of a surfactant micelle.

Commonly Used Surfactants

| Surfactant | Type | Typical Concentration Range |

| Polysorbate 80 (Tween 80) | Non-ionic | 0.1 - 2% (w/v) |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) |

| Cremophor EL | Non-ionic | 0.5 - 5% (w/v) |

Protocol for Surfactant Screening

-

Prepare surfactant solutions: Prepare a series of solutions of different surfactants in your aqueous buffer at various concentrations (both below and above their CMC).

-

Add excess compound: Add an excess amount of this compound to each surfactant solution.

-

Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

-

Separate and quantify: Centrifuge or filter the samples and quantify the dissolved compound in the supernatant/filtrate.

-

Select the best surfactant: Choose the surfactant and concentration that provides the desired solubility with the minimal potential for experimental interference.

Cyclodextrins: Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a more water-soluble inclusion complex.

[3][4]#### Commonly Used Cyclodextrins

| Cyclodextrin | Key Features |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity, widely used. |